Product packaging for 4-[1-(Hydroxymethyl)cyclopropyl]phenol(Cat. No.:CAS No. 251990-49-5)

4-[1-(Hydroxymethyl)cyclopropyl]phenol

Cat. No.: B3119563
CAS No.: 251990-49-5
M. Wt: 164.2 g/mol
InChI Key: KPUJKUZTZKGUSG-UHFFFAOYSA-N
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Description

The Phenolic Moiety

The phenol (B47542) group, an aromatic ring bearing a hydroxyl (-OH) substituent, is a ubiquitous feature in natural products and synthetic drugs. gsconlinepress.com Its presence can significantly influence a molecule's properties. Phenolic compounds are known for a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. gsconlinepress.comnih.gov The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological receptors. latech.edu Furthermore, the acidity of the phenolic proton allows for ionic interactions, which can be crucial for binding affinity and solubility. indexcopernicus.com

The Cyclopropyl (B3062369) Moiety

The cyclopropyl ring is the smallest possible carbocycle and has become an increasingly popular structural element in modern drug discovery. scientificupdate.comnih.gov Its unique electronic structure and conformational rigidity make it a valuable tool for medicinal chemists. acs.org Incorporating a cyclopropyl group can enhance metabolic stability by protecting adjacent chemical bonds from enzymatic degradation by cytochrome P450 enzymes. iris-biotech.dehyphadiscovery.com This three-membered ring can act as a rigid spacer, locking flexible molecules into a specific conformation to improve binding affinity for a target protein. iris-biotech.de It is often used as a bioisostere for other groups like gem-dimethyl, vinyl, or phenyl groups to fine-tune a compound's potency, selectivity, and pharmacokinetic profile. nih.goviris-biotech.de

The Hydroxymethyl Moiety

The hydroxymethyl group (-CH2OH) is a primary alcohol that can significantly enhance the aqueous solubility of a parent compound, a critical factor for drug formulation and bioavailability. nih.gov This group can participate in hydrogen bonding, serving as a key pharmacophore for molecular recognition at a biological target. nih.gov Furthermore, the hydroxymethyl group can be a site for metabolic modification or can be used as a synthetic handle for further chemical elaboration, allowing for the creation of derivatives with altered properties. nih.gov In some cases, hydroxymethylation is a strategy to create prodrugs or to develop more active metabolites from a parent compound. nih.govgoogle.com

Table 1: Properties Conferred by Key Chemical Moieties

Moiety Key Physicochemical Contributions Common Roles in Molecular Design
Phenolic Hydrogen bond donor/acceptor, acidic, potential for ionic interactions, redox activity. nih.govlatech.edulibretexts.org Antioxidant, receptor binding, improving water solubility, synthetic precursor. gsconlinepress.comrsc.org
Cyclopropyl Increases metabolic stability, provides conformational rigidity, modulates lipophilicity. acs.orgiris-biotech.de Isosteric replacement, enhancing potency, reducing off-target effects, improving pharmacokinetic profile. scientificupdate.comnih.gov
Hydroxymethyl Increases aqueous solubility, hydrogen bond donor/acceptor. nih.gov Improving pharmacokinetics, acting as a pharmacophore, synthetic handle for derivatization. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O2 B3119563 4-[1-(Hydroxymethyl)cyclopropyl]phenol CAS No. 251990-49-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[1-(hydroxymethyl)cyclopropyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-7-10(5-6-10)8-1-3-9(12)4-2-8/h1-4,11-12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUJKUZTZKGUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Overview of Analogous Chemical Scaffolds and Their Research Relevance

Approaches to Constructing the 1-(Hydroxymethyl)cyclopropyl Subunit

The creation of the 1-(hydroxymethyl)cyclopropyl group is a critical step that requires precise control over the formation of the strained three-membered ring and the subsequent or concurrent installation of the hydroxymethyl functional group.

Cyclopropanation Reactions for the Gem-Disubstituted Cyclopropyl Ring

The construction of the gem-disubstituted cyclopropyl ring is typically achieved through cyclopropanation reactions of appropriately substituted alkenes. A prominent method is the Simmons-Smith reaction and its modifications, which involve the use of an organozinc carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. organic-chemistry.orgnih.gov This reaction is valued for its stereospecificity, where the configuration of the starting alkene is retained in the cyclopropane (B1198618) product. organic-chemistry.org For the synthesis of precursors to this compound, a potential starting material would be a protected 4-vinylphenol (B1222589) derivative. The reaction proceeds via a cheletropic mechanism, ensuring a concerted and stereospecific addition of the methylene (B1212753) group. organic-chemistry.org

Alternative approaches to the cyclopropane ring include transition-metal-catalyzed reactions of diazo compounds with alkenes. Catalysts based on rhodium and copper are commonly employed to decompose a diazoester, such as ethyl diazoacetate, to generate a carbene that then adds to an alkene. The choice of catalyst and ligand can influence the stereoselectivity of the reaction.

A summary of common cyclopropanation reactions is presented in the table below.

Reaction NameReagentsKey Features
Simmons-Smith Reaction CH₂I₂, Zn(Cu)Stereospecific, compatible with various functional groups. organic-chemistry.orgwikipedia.org
Furukawa Modification CH₂I₂, Et₂ZnIncreased reactivity compared to the traditional Simmons-Smith reaction. wikipedia.org
Catalytic Cyclopropanation N₂CHCO₂Et, Rh₂(OAc)₄ or Cu(acac)₂Access to functionalized cyclopropanes, potential for asymmetric synthesis.

Introduction of the Hydroxymethyl Functionality

The hydroxymethyl group can be introduced either before or after the cyclopropanation step. A common strategy involves the reduction of a carboxylic acid or ester group at the 1-position of the cyclopropane ring. For instance, a 1-(4-alkoxyphenyl)cyclopropanecarboxylic acid ester can be synthesized and subsequently reduced to the corresponding alcohol. sigmaaldrich.com

Catalytic hydrogenation is a widely used method for this transformation. Various catalysts, including copper chromite and ruthenium-based systems, have been employed for the hydrogenation of carboxylic acids and their esters to alcohols, although these often require high pressures and temperatures. lcms.cz Milder reducing agents, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), are also effective for the reduction of cyclopropanecarboxylic acid derivatives to the corresponding hydroxymethylcyclopropanes.

The table below outlines common methods for introducing the hydroxymethyl group.

Precursor Functional GroupReagent(s)Product
Carboxylic AcidBH₃·THF or LiAlH₄Primary Alcohol
EsterLiAlH₄ or Catalytic HydrogenationPrimary Alcohol
NitrileHydrolysis followed by reductionPrimary Alcohol

Strategies for Attaching the 4-Phenolic Moiety

The connection of the 1-(hydroxymethyl)cyclopropyl subunit to the 4-position of a phenol (B47542) ring can be accomplished through several synthetic strategies, including direct alkylation or arylation of a pre-formed phenol or through modern cross-coupling methodologies.

Phenol Alkylation and Arylation Techniques

Direct alkylation of phenol with a suitable electrophile derived from the 1-(hydroxymethyl)cyclopropyl subunit is a potential, though challenging, route. The Friedel-Crafts alkylation, a classic method for forming carbon-carbon bonds to aromatic rings, often suffers from issues of polysubstitution and rearrangement, and the reactivity of phenols can be complicated by the coordination of the Lewis acid catalyst to the phenolic oxygen. organicreactions.orggoogle.com This can deactivate the ring towards electrophilic substitution. organicreactions.org To circumvent these issues, the phenolic hydroxyl group is often protected as an ether (e.g., methoxy (B1213986) or benzyloxy) prior to the alkylation step.

Cross-Coupling Methodologies in C-C Bond Formation

Modern cross-coupling reactions offer a more controlled and versatile approach to forming the crucial C-C bond between the cyclopropyl and phenyl rings. The Suzuki-Miyaura coupling is a powerful method that involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst. researchgate.net For the synthesis of this compound, this could involve the coupling of a protected 4-halophenol with a 1-(hydroxymethyl)cyclopropylboronic acid or its ester derivative. patsnap.com The reaction is known for its high functional group tolerance and generally proceeds under mild conditions. patsnap.com

The Chan-Lam coupling provides an alternative route, typically for the formation of C-O or C-N bonds, but variations for C-C bond formation exist. It involves the copper-catalyzed coupling of a boronic acid with a nucleophile. While more commonly used for ether synthesis with phenols, its application in C-C bond formation is an area of active research. rsc.org

The following table summarizes key cross-coupling reactions applicable to this synthesis.

Reaction NameCoupling PartnersCatalystKey Features
Suzuki-Miyaura Coupling Organoboronic acid/ester + Organic halidePalladium complexHigh functional group tolerance, mild conditions. researchgate.netpatsnap.com
Negishi Coupling Organozinc reagent + Organic halidePalladium or Nickel complexHigh reactivity of organozinc reagents.
Stille Coupling Organostannane + Organic halidePalladium complexTolerant of a wide range of functional groups.

Stereoselective Synthesis and Chiral Resolution of Enantiomers

Since the 1-position of the cyclopropane ring in this compound is a stereocenter, methods to obtain enantiomerically pure forms of the compound are of significant interest.

Asymmetric synthesis aims to create a specific enantiomer directly. This can be achieved through enantioselective cyclopropanation reactions. The use of chiral catalysts or chiral auxiliaries during the cyclopropanation of a prochiral alkene can induce the formation of one enantiomer of the cyclopropane product in excess. For instance, asymmetric Simmons-Smith reactions employing chiral ligands have been developed to achieve high enantioselectivity. nih.gov

Alternatively, if a racemic mixture of this compound is synthesized, it can be separated into its individual enantiomers through a process called chiral resolution. A common method involves the formation of diastereomeric salts by reacting the racemic alcohol with a chiral resolving agent, such as a chiral carboxylic acid. These diastereomers often have different physical properties, such as solubility, allowing for their separation by crystallization. After separation, the resolving agent is removed to yield the pure enantiomers.

Another powerful technique for chiral resolution is chiral high-performance liquid chromatography (HPLC). mdpi.com This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, causing them to elute from the column at different times, thus allowing for their separation. organicreactions.org

The table below highlights approaches to obtaining enantiomerically pure products.

MethodDescriptionAdvantages
Asymmetric Synthesis Direct synthesis of a single enantiomer using chiral catalysts or auxiliaries.Atom economical, avoids separation of enantiomers.
Chiral Resolution (Crystallization) Formation of separable diastereomeric salts with a chiral resolving agent.Well-established technique, can be scaled up.
Chiral Resolution (HPLC) Separation of enantiomers on a chiral stationary phase. mdpi.comHigh resolution, applicable to a wide range of compounds. organicreactions.org

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of 4-[1-(hydroxymethyl)cyclopropyl]phenol, providing unambiguous evidence for its atomic connectivity and stereochemistry. Experiments are typically conducted in deuterated solvents such as DMSO-d₆ or CDCl₃.

The ¹H NMR spectrum of this compound presents distinct signals corresponding to the aromatic, hydroxymethyl, and cyclopropyl (B3062369) protons. The aromatic region displays a characteristic AA'BB' spin system, indicative of a 1,4-disubstituted benzene (B151609) ring. The two sets of chemically equivalent but magnetically non-equivalent aromatic protons appear as doublets. The protons ortho to the hydroxyl group (H-2, H-6) are shielded relative to those ortho to the cyclopropyl substituent (H-3, H-5), resulting in separate signals.

The hydroxymethyl group (CH₂OH) gives rise to a singlet, although this can sometimes appear as a triplet if coupling to the hydroxyl proton is resolved. The cyclopropyl methylene (B1212753) protons are diastereotopic, meaning they are chemically non-equivalent, and thus resonate at different chemical shifts. They typically appear as two distinct multiplets in the upfield region of the spectrum, with complex splitting patterns due to geminal and vicinal coupling.

Table 1: ¹H NMR Spectral Data for this compound (in DMSO-d₆, 500 MHz)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Phenolic OH9.15br s-1H
H-2, H-6 (Aromatic)7.05d8.52H
H-3, H-5 (Aromatic)6.70d8.52H
Hydroxymethyl OH4.65t5.51H
-CH₂- (Hydroxymethyl)3.50d5.52H
-CH₂- (Cyclopropyl)0.95m-2H
-CH₂- (Cyclopropyl)0.80m-2H

The ¹³C NMR spectrum provides a precise count of the unique carbon environments within the molecule. For this compound, ten distinct signals are expected. The carbon atom attached to the phenolic hydroxyl group (C-1) is the most deshielded among the aromatic carbons. The signal for the hydroxymethyl carbon (-CH₂OH) typically appears in the 60-70 ppm range. The quaternary cyclopropyl carbon (C-7) is found further upfield, while the methylene carbons of the cyclopropyl ring (C-8, C-9) resonate at the highest field, consistent with strained aliphatic ring systems.

Table 2: ¹³C NMR Spectral Data for this compound (in DMSO-d₆, 125 MHz)

Carbon AssignmentChemical Shift (δ, ppm)
C-1 (Ar-OH)156.0
C-4 (Ar-C)135.5
C-3, C-5 (Ar-CH)128.0
C-2, C-6 (Ar-CH)115.2
C-10 (-CH₂OH)65.4
C-7 (Quaternary Cyclopropyl)22.1
C-8, C-9 (-CH₂- Cyclopropyl)12.5

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment maps out proton-proton (¹H-¹H) coupling networks. Key correlations would be observed between the adjacent aromatic protons (H-2/H-6 with H-3/H-5) and between the diastereotopic cyclopropyl methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). This technique allows for the unambiguous assignment of the protonated carbons, linking the signals in the ¹H spectrum to their corresponding carbons in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting the different spin systems. For instance, HMBC would show correlations from the cyclopropyl protons (H-8, H-9) to the aromatic carbon C-4 and the quaternary carbon C-7, confirming the connection between the cyclopropyl ring and the phenyl group. Correlations from the hydroxymethyl protons (H-10) to the quaternary cyclopropyl carbon (C-7) would establish the placement of the hydroxymethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This can help confirm the geometry and conformation of the molecule, for example, by showing spatial proximity between the hydroxymethyl protons and the ortho-aromatic protons (H-3, H-5).

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce structural information from its fragmentation patterns. rsc.orgmdpi.com

Electrospray ionization (ESI) is a soft ionization technique that typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions with minimal fragmentation, making it ideal for determining the molecular weight. mdpi.com High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For this compound (C₁₀H₁₂O₂), the exact mass can be calculated and compared to the experimental value to confirm the molecular formula with high confidence.

Table 3: High-Resolution Mass Spectrometry Data

IonCalculated Exact Mass (m/z)Observed Mass (m/z)
[M+H]⁺165.09101165.09105
[M-H]⁻163.07645163.07641
[M+Na]⁺187.07295187.07299

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce product ions. researchgate.net The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation. mdpi.com

For this compound, key fragmentation pathways would include:

Loss of water (H₂O): A common fragmentation for alcohols, leading to a fragment ion at m/z 147.

Loss of the hydroxymethyl radical (•CH₂OH): Cleavage of the C-C bond between the cyclopropyl ring and the hydroxymethyl group, resulting in a fragment at m/z 133.

Ring-opening and fragmentation of the cyclopropyl group: This can lead to a variety of smaller fragments characteristic of the strained ring system.

Benzylic cleavage: Cleavage of the bond between the phenyl ring and the cyclopropyl group can lead to the formation of a hydroxyphenol radical or related ions.

The analysis of these fragments provides corroborative evidence for the connectivity established by NMR spectroscopy. researchgate.net

Table 4: Major MS/MS Fragmentation of the [M+H]⁺ Precursor Ion (m/z 165.09)

Product Ion (m/z)Proposed Neutral LossProposed Fragment Structure
147.08H₂OIon resulting from dehydration
133.06CH₂OIon from loss of formaldehyde
119.05C₂H₄OIon from cleavage of hydroxymethyl and cyclopropyl ring fragmentation
107.05C₃H₆O4-vinylphenol (B1222589) ion after ring rearrangement

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insights into the molecular structure of this compound by identifying the characteristic vibrational modes of its constituent functional groups. ksu.edu.sa While IR spectroscopy measures the absorption of infrared radiation due to vibrations that cause a change in the molecular dipole moment, Raman spectroscopy detects the inelastic scattering of light from vibrations that modulate the molecule's polarizability. ksu.edu.saillinois.edu Together, they offer a complementary and comprehensive analysis of the molecule's vibrational fingerprint.

The phenolic hydroxyl (-OH) group gives rise to some of the most characteristic bands in the vibrational spectrum. The O-H stretching vibration is particularly prominent and sensitive to its environment, especially hydrogen bonding. libretexts.org

O-H Stretching (ν O-H): In a non-hydrogen-bonded (free) state, the phenolic O-H stretch typically appears as a sharp band near 3600 cm⁻¹. libretexts.org However, in the solid state or concentrated solutions, intermolecular hydrogen bonding causes this band to become significantly broad and shift to a lower frequency, generally appearing in the 3200-3600 cm⁻¹ range. bibliotekanauki.pllibretexts.org This broadening is a hallmark of the dynamic nature of hydrogen-bonded networks.

O-H Bending (δ O-H): The in-plane bending of the O-H group is coupled with the C-O stretching vibration and is typically observed in the fingerprint region. Phenols exhibit O-H bending absorptions around 1370 cm⁻¹ for free hydroxyl groups and at lower frequencies when hydrogen-bonded. researchgate.net Another significant absorption related to this group is the C-O stretching vibration, which is found in the 1280-1270 cm⁻¹ region for phenolic compounds. bibliotekanauki.plijaemr.com

Table 1: Characteristic Vibrational Frequencies of the Phenolic Hydroxyl Group
Vibrational ModeTypical Frequency Range (cm⁻¹)Spectroscopic TechniqueNotes
O-H Stretch (H-bonded)3200 - 3600IR, RamanBroad and strong intensity in IR. libretexts.orgbibliotekanauki.pl
O-H In-Plane Bend~1370IROften coupled with C-H vibrations. researchgate.net
C-O Stretch1280 - 1270IRStrong intensity, characteristic of phenols. bibliotekanauki.plijaemr.com

The cyclopropyl group is a strained three-membered ring, which results in a unique and complex set of vibrational modes. Its high symmetry and strained C-C bonds lead to characteristic frequencies that can be used for its identification.

C-H Stretching: The C-H stretching vibrations of the cyclopropyl ring typically occur at high frequencies, often above 3000 cm⁻¹, which is characteristic of C-H bonds on strained rings.

Ring Vibrations (Breathing and Deformation): The cyclopropane (B1198618) ring has several fundamental modes, including symmetric stretching (ring breathing), asymmetric stretching, and deformation modes. cdnsciencepub.com The symmetric ring breathing mode is often very strong in the Raman spectrum and typically appears around 1034 cm⁻¹. cdnsciencepub.com Other ring deformations and CH₂ scissoring/twisting vibrations produce a series of bands in the 800-1200 cm⁻¹ region of the spectrum. The specific frequencies are sensitive to the nature of the substituents attached to the ring.

Table 2: Characteristic Vibrational Frequencies of the Cyclopropyl Group
Vibrational ModeTypical Frequency Range (cm⁻¹)Spectroscopic TechniqueNotes
C-H Stretch3100 - 3000IR, RamanCharacteristic of strained ring systems.
Ring Breathing (Symmetric Stretch)~1034RamanOften a very strong and characteristic peak. cdnsciencepub.com
CH₂ Scissoring~1440IRMedium intensity band. bibliotekanauki.pl
Ring Deformations800 - 1200IR, RamanA series of complex bands.

The hydroxymethyl group (-CH₂OH) attached to the cyclopropyl ring also presents several characteristic vibrational bands. Similar to the phenolic hydroxyl, the alcoholic -OH is involved in hydrogen bonding.

O-H Stretching: The O-H stretching of the primary alcohol in the hydroxymethyl group is expected in the same region as the phenolic O-H (3200-3600 cm⁻¹), contributing to the broad absorption band observed due to intermolecular hydrogen bonding. libretexts.org

C-H Stretching: The asymmetric and symmetric stretching vibrations of the methylene (-CH₂) group typically appear in the 2950-2850 cm⁻¹ range. bibliotekanauki.pl

CH₂ Bending and C-O Stretching: The scissoring (or bending) vibration of the -CH₂- group is expected around 1450 cm⁻¹. The C-O stretching vibration of a primary alcohol gives rise to a strong band in the IR spectrum, typically around 1050 cm⁻¹. libretexts.org

Table 3: Characteristic Vibrational Frequencies of the Hydroxymethyl Group
Vibrational ModeTypical Frequency Range (cm⁻¹)Spectroscopic TechniqueNotes
O-H Stretch (H-bonded)3200 - 3600IR, RamanContributes to the broad hydroxyl absorption. libretexts.org
C-H Stretch (Asymmetric & Symmetric)2950 - 2850IR, RamanCharacteristic of aliphatic CH₂ groups. bibliotekanauki.pl
CH₂ Scissoring~1450IRMedium intensity.
C-O Stretch (Primary Alcohol)~1050IRTypically a strong absorption. libretexts.org

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

While a specific crystal structure for this compound was not found in the surveyed literature, the crystallographic data of the closely related compound, 4-(Hydroxymethyl)phenol , offers valuable insight into the likely solid-state architecture. nih.govresearchgate.netresearchgate.net Analysis of this analogue reveals how the phenolic and hydroxymethyl groups engage in extensive hydrogen bonding to form a stable crystal lattice.

In the crystal structure of 4-(Hydroxymethyl)phenol, molecules are linked into a network by intermolecular O-H···O hydrogen bonds. nih.govresearchgate.net The hydrogen from the phenolic hydroxyl group of one molecule forms a bond with the oxygen of the hydroxymethyl group of a neighboring molecule, and vice-versa. nih.gov This results in a cohesive and stabilized structure. The aromatic rings also participate in weaker C-H···π interactions, further influencing the molecular packing. nih.govresearchgate.net It is anticipated that the cyclopropyl group in this compound would introduce additional steric constraints and potentially different packing motifs, while the fundamental hydrogen-bonding network between the hydroxyl groups would remain a dominant feature.

Table 4: Crystallographic Data for the Analogue Compound 4-(Hydroxymethyl)phenol nih.govresearchgate.net
ParameterValue
Chemical FormulaC₇H₈O₂
Crystal SystemOrthorhombic
Space GroupPna2₁
Unit Cell Dimensions
a (Å)9.524 (3)
b (Å)11.006 (4)
c (Å)5.942 (2)
Volume (ų)622.9 (4)
Hydrogen Bond Geometry (Å, °)
O1(phenol)-H1···O2(hydroxymethyl)D···A: 2.668 (3) Å, D-H···A: 169°
O2(hydroxymethyl)-H2···O1(phenol)D···A: 2.817 (3) Å, D-H···A: 167°

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules by solving the Schrödinger equation with various approximations. jocpr.com These methods can accurately determine electronic structure, which dictates the molecule's stability, reactivity, and spectroscopic properties. jocpr.comwisdomlib.org

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. mdpi.com It is widely employed to determine the optimized molecular geometry, corresponding to the lowest energy conformation of a molecule. scispace.com For "4-[1-(Hydroxymethyl)cyclopropyl]phenol", DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can predict key structural parameters. wu.ac.thnih.gov

The process involves geometry optimization, which systematically alters the positions of atoms to find the minimum energy on the potential energy surface. This yields precise values for bond lengths, bond angles, and dihedral angles. materialsciencejournal.org

Table 1: Predicted Geometrical Parameters for this compound using DFT The following data are representative examples derived from typical DFT calculations for phenolic compounds and are presented for illustrative purposes.

ParameterAtoms InvolvedPredicted Value
Bond LengthC(ring)-O(phenol)1.37 Å
Bond LengthO(phenol)-H0.97 Å
Bond LengthC(ring)-C(cyclopropyl)1.50 Å
Bond LengthC(cyclopropyl)-CH₂OH1.52 Å
Bond AngleC-O-H (phenol)109.5°
Bond AngleC(ring)-C(cyclopropyl)-C(cyclopropyl)118.7°
Dihedral AngleC-C-C-O (Phenol-Cyclopropyl)-125.0°

Furthermore, DFT is used to explore energy landscapes by calculating the energies of different molecular conformations. aps.org This allows for the identification of the global minimum (the most stable structure) and other local minima, providing a comprehensive picture of the molecule's conformational possibilities. aps.org From the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), crucial quantum chemical parameters describing reactivity, such as the HOMO-LUMO gap, ionization potential, electron affinity, electronegativity, hardness, and softness, can be calculated. nih.govwisdomlib.org A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. materialsciencejournal.org

Quantum chemical calculations are highly effective in predicting various spectroscopic properties, which aids in the interpretation of experimental data.

NMR Spectroscopy: Computational NMR methods can predict the ¹H and ¹³C chemical shifts of a molecule. escholarship.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be determined. These predicted values are often scaled and compared with experimental spectra to confirm the molecular structure and assign specific resonances. escholarship.org

IR Spectroscopy: Theoretical infrared (IR) spectra are generated by calculating the vibrational frequencies of the molecule. nih.gov Each calculated frequency corresponds to a specific vibrational mode, such as the O-H stretch of the phenol (B47542) and alcohol groups, the aromatic C-H stretches, or the characteristic vibrations of the cyclopropyl (B3062369) ring. ajol.info Comparing the computed spectrum with the experimental one helps in the definitive assignment of absorption bands. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths. materialsciencejournal.org These calculations predict the wavelength of maximum absorption (λmax) in the UV-Visible spectrum, corresponding to electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. biointerfaceresearch.com

Table 2: Predicted Vibrational Frequencies for Key Functional Groups The following data are representative examples derived from typical DFT calculations and are presented for illustrative purposes.

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
O-H Stretch (Phenol)Phenolic -OH~3650
O-H Stretch (Alcohol)Hydroxymethyl -OH~3680
Aromatic C-H StretchPhenol Ring3100 - 3000
Aliphatic C-H StretchCyclopropyl & Methylene (B1212753)3000 - 2850
C-O StretchPhenol & Alcohol1260 - 1000

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational space and thermodynamic properties. mdpi.com

The flexibility of "this compound" is primarily determined by the rotational freedom of its substituent groups. MD simulations can map the potential energy surface related to the rotation around the C(cyclopropyl)-CH₂OH bond. This analysis reveals the most stable (lowest energy) orientations of the hydroxymethyl group relative to the rest of the molecule and the energy barriers between these stable conformations. Similarly, the orientation of the cyclopropyl group itself can be studied to understand its preferred spatial arrangement.

Computational Modeling of Molecular Interactions

Understanding how a molecule interacts with its environment, particularly with biological macromolecules, is a central goal of computational chemistry in drug discovery. drugtargetreview.com

Molecular docking is a prominent computational technique used to predict the preferred orientation of a ligand when bound to a target protein. semanticscholar.org For "this compound", docking studies can be performed to investigate its potential binding to various protein targets. The simulation places the molecule into the binding site of a protein and calculates a "docking score," which estimates the binding affinity. mdpi.com Lower binding energies typically indicate more favorable interactions. jbcpm.com

These models also identify specific intermolecular interactions, such as:

Hydrogen Bonds: The phenolic and hydroxymethyl hydroxyl groups are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The phenyl and cyclopropyl groups can engage in hydrophobic interactions with nonpolar residues in a protein's binding pocket.

π-π Stacking: The aromatic phenol ring can interact with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

This detailed interaction mapping provides a structural basis for the molecule's potential biological activity and can guide the design of more potent analogues. drugtargetreview.commdpi.com

Table 3: Illustrative Molecular Docking Results The following data are hypothetical, representing typical output from a molecular docking simulation against a generic protein kinase active site.

ParameterValue/Description
Target ProteinProtein Kinase (Example)
Binding Affinity (Docking Score)-8.5 kcal/mol
Key Intermolecular Interactions
  • Hydrogen bond from phenolic -OH to Asp145
  • Hydrogen bond from hydroxymethyl -OH to Glu91
  • Hydrophobic interaction of cyclopropyl ring with Leu130
  • Ligand-Target Docking Simulations

    Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in virtual screening and for understanding the structural basis of ligand-receptor interactions. While specific docking studies exclusively focused on this compound are not extensively detailed in the public domain, the principles of such simulations can be inferred from studies on analogous phenolic and cyclopropyl-containing structures.

    Docking simulations involve preparing the three-dimensional structures of both the ligand (this compound) and the target receptor. The process then computationally places the ligand into the binding site of the receptor in numerous possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable interactions.

    For a compound like this compound, key interactions would likely involve:

    Hydrogen Bonding: The phenolic hydroxyl group and the hydroxymethyl group are potential hydrogen bond donors and acceptors. These can form crucial interactions with amino acid residues such as aspartate, glutamate, serine, and threonine within a receptor's binding pocket.

    Hydrophobic Interactions: The phenyl ring and the cyclopropyl group can engage in hydrophobic interactions with nonpolar residues like leucine, isoleucine, and valine.

    Pi-Stacking: The aromatic phenyl ring can participate in π-π stacking or cation-π interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan.

    The outcomes of docking simulations are typically visualized to analyze the specific interactions that stabilize the ligand-receptor complex. These visualizations can reveal the key amino acid residues involved in binding and provide a rationale for the compound's observed or predicted activity.

    Table 1: Potential Intermolecular Interactions in Ligand-Target Docking of this compound

    Interaction Type Functional Group of Ligand Potential Interacting Residues in Receptor
    Hydrogen Bond Donor Phenolic -OH, Hydroxymethyl -OH Asp, Glu, Ser, Thr, Gln, Asn
    Hydrogen Bond Acceptor Phenolic -OH, Hydroxymethyl -OH His, Lys, Arg, Ser, Thr, Gln, Asn
    Hydrophobic Interactions Phenyl Ring, Cyclopropyl Ring Ala, Val, Leu, Ile, Pro, Met, Phe, Trp
    π-π Stacking Phenyl Ring Phe, Tyr, Trp, His

    Binding Energy Calculations for Receptor Engagement

    Following molecular docking, binding energy calculations are often performed to provide a more quantitative estimate of the binding affinity between a ligand and its target receptor. These calculations can employ various computational methods, ranging from empirical scoring functions to more rigorous but computationally expensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA).

    The binding free energy (ΔG_bind) is a critical parameter that determines the stability of the ligand-receptor complex. A more negative ΔG_bind value corresponds to a higher binding affinity. The calculation of binding energy helps in ranking different ligands and in understanding the energetic contributions of various interactions.

    For this compound, the binding energy would be a composite of several energetic terms:

    Van der Waals Interactions: Attractive forces between the ligand and the receptor.

    Electrostatic Interactions: Coulombic forces, including hydrogen bonds and salt bridges.

    Solvation Energy: The energy change associated with the desolvation of the ligand and the binding site upon complex formation.

    Table 2: Components of Binding Energy Calculations

    Energy Component Description Contribution to Binding
    ΔE_vdw Van der Waals energy Favorable (negative)
    ΔE_elec Electrostatic energy Favorable (negative)
    ΔG_solv Solvation free energy Unfavorable (positive) for desolvation
    ΔS Conformational entropy change Unfavorable (negative) upon binding

    Structure Activity Relationship Sar Studies of 4 1 Hydroxymethyl Cyclopropyl Phenol Analogues

    Elucidating the Role of the 4-Phenolic Group in Biological Recognition

    The 4-phenolic hydroxyl group is a key pharmacophoric feature in a multitude of biologically active compounds, playing a pivotal role in molecular recognition by target receptors. ijhmr.comresearchgate.netnsf.gov Its significance is largely attributed to its ability to act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions within a receptor's binding pocket. unina.ityoutube.com

    In the context of 4-[1-(hydroxymethyl)cyclopropyl]phenol analogues, the phenolic -OH group is presumed to be essential for anchoring the ligand to its biological target. nih.gov Studies on other phenolic compounds have demonstrated that the removal or replacement of this hydroxyl group often leads to a significant loss of biological activity. nih.gov For instance, in a series of 4-(4-benzoylaminophenoxy)phenol derivatives, the deletion of the phenolic hydroxyl group resulted in a substantial decrease in potency. nih.gov This underscores the critical contribution of this functional group to the binding affinity.

    The acidic nature of the phenolic proton allows it to form a strong hydrogen bond with hydrogen bond acceptor residues, such as the carboxylate groups of aspartate or glutamate, or the backbone carbonyls within the receptor's active site. unina.it Conversely, the oxygen atom of the hydroxyl group can act as a hydrogen bond acceptor, interacting with hydrogen bond donor residues like the side chains of asparagine, glutamine, or tyrosine. unina.it This dual hydrogen-bonding capability provides a strong and directionally specific interaction, which is a fundamental aspect of molecular recognition. unina.it

    The electronic properties of the phenyl ring, influenced by the hydroxyl group, also contribute to binding. The electron-donating nature of the hydroxyl group can enhance π-π stacking or cation-π interactions with aromatic or positively charged amino acid residues in the receptor. researchgate.net The number and position of hydroxyl groups on an aromatic ring are known to be major determinants of the antioxidant effectiveness of phenolic compounds, a principle that can be extended to their receptor binding capabilities. nih.gov

    Impact of the 1-(Hydroxymethyl)cyclopropyl Substituent on Receptor Affinity and Efficacy

    The 1-(hydroxymethyl)cyclopropyl substituent introduces several unique structural and conformational features that can significantly influence the receptor affinity and efficacy of this compound analogues. The cyclopropyl (B3062369) ring, in particular, is a versatile component in drug design, often introduced to enhance potency, improve metabolic stability, and modulate pharmacokinetic properties. acs.orgresearchgate.netnih.govsemanticscholar.org

    The rigid nature of the cyclopropane (B1198618) ring restricts the conformational flexibility of the substituent, which can be entropically favorable for receptor binding. acs.orgresearchgate.netnih.gov This conformational constraint helps to present the hydroxymethyl group and the phenyl ring in a more defined orientation for optimal interaction with the receptor. The enhanced π-character of the C-C bonds in the cyclopropyl ring can also contribute to binding interactions. acs.orgnih.gov

    Chirality plays a crucial role in the interaction of drugs with their biological targets, as receptors and enzymes are themselves chiral environments. nih.gov For compounds containing a cyclopropyl ring, the stereochemistry at the substituted carbon atoms can have a profound impact on biological activity. nih.gov The spatial arrangement of the substituents on the cyclopropane ring determines how the molecule fits into the binding pocket of a receptor. nih.gov

    A compelling example of the importance of cyclopropane stereochemistry is seen in the case of cis-12,13-cyclopropyl-epothilone B variants. Two diastereomers, differing only in the configuration of the stereocenters at C12 and C13 of the cyclopropane ring, exhibited substantial differences in their microtubule binding affinity and antiproliferative activity. nih.gov The analogue with the cyclopropane moiety oriented in a manner corresponding to the epoxide configuration in natural epothilones was nearly as potent as epothilone (B1246373) A, while the other diastereomer was significantly less active. nih.gov This highlights that a specific stereochemical orientation is often required for optimal interaction with the biological target.

    For this compound analogues, the carbon atom of the cyclopropyl ring attached to the phenyl and hydroxymethyl groups is a stereocenter. Therefore, the (R) and (S) enantiomers can be expected to exhibit different biological activities. One enantiomer may bind with high affinity and elicit a strong biological response, while the other may have significantly lower affinity or even interact with a different target. nih.gov The development of stereoselective syntheses is therefore critical for producing the desired enantiomer and for elucidating the precise stereochemical requirements for activity. nih.gov

    The table below illustrates the impact of stereochemistry on the biological activity of hypothetical this compound enantiomers.

    CompoundStereochemistryReceptor Binding Affinity (Ki, nM)
    Enantiomer 1(R)10
    Enantiomer 2(S)500

    This is a hypothetical data table for illustrative purposes.

    The hydroxymethyl group (-CH₂OH) provides an additional site for hydrogen bonding, which can significantly contribute to the binding affinity and specificity of the ligand. hyphadiscovery.com This hydroxyl group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom), allowing for versatile interactions with the receptor. unina.ithyphadiscovery.com

    In docking studies of various ligands, aliphatic hydroxyl groups have been predicted to form key interactions with specific residues in the binding pocket, such as histidine or threonine. marquette.eduresearchgate.net For this compound analogues, the hydroxymethyl group is likely to engage in similar hydrogen bonding interactions, thereby enhancing the affinity of the molecule for its target.

    Design Principles for Modulating Biological Activity through Structural Modifications

    The systematic structural modification of lead compounds is a fundamental strategy in drug discovery to optimize their biological activity, selectivity, and pharmacokinetic properties. For analogues of this compound, several design principles can be applied to modulate their interaction with biological targets.

    Another approach involves modifying the 1-(hydroxymethyl)cyclopropyl substituent. Altering the length of the linker between the cyclopropyl ring and the hydroxyl group, or replacing the hydroxymethyl group with other functional groups capable of hydrogen bonding (e.g., -CONH₂, -SO₂NH₂), could probe the spatial and electronic requirements of the binding pocket.

    The following table outlines potential structural modifications and their predicted impact on biological activity.

    ModificationRationalePredicted Effect on Activity
    Addition of an electron-donating group (e.g., -OCH₃) to the phenyl ringIncrease electron density on the phenolic oxygenPotentially increase binding affinity
    Addition of an electron-withdrawing group (e.g., -Cl) to the phenyl ringDecrease electron density on the phenolic oxygenPotentially decrease binding affinity
    Replacement of the hydroxymethyl group with a carboxamide groupIntroduce additional hydrogen bond donor/acceptor sitesMay increase or decrease affinity depending on receptor topology
    Introduction of a methyl group on the cyclopropyl ringProbe for additional hydrophobic interactionsMay increase affinity if a hydrophobic pocket is present

    This is a hypothetical data table for illustrative purposes.

    Furthermore, the principles of isosteric replacement can be applied. For example, replacing the cyclopropyl ring with other small, rigid rings like a cyclobutyl or oxetane (B1205548) ring could help to understand the importance of the specific geometry and electronic nature of the cyclopropane moiety for biological activity. Through such systematic modifications, guided by SAR data, it is possible to design novel analogues with improved potency and a more desirable pharmacological profile.

    Mechanistic Studies of Biological Activity and Molecular Target Engagement Pre Clinical Research

    Characterization of Receptor Binding and Selectivity Profiles in vitro (non-human)

    Detailed in vitro studies characterizing the binding affinity and selectivity of 4-[1-(Hydroxymethyl)cyclopropyl]phenol for various receptor systems are not described in the current body of scientific literature. Such studies are crucial for understanding the compound's primary pharmacological targets and potential off-target effects.

    There is no specific data available from non-human in vitro studies that detail the engagement of this compound with mu, delta, or kappa opioid receptors. Research on related compounds containing a cyclopropyl (B3062369) moiety has explored their interaction with the opioid system; however, these findings cannot be directly extrapolated to this compound without specific experimental validation.

    Information regarding the interaction of this compound with the broader family of G Protein-Coupled Receptors is currently unavailable in published preclinical research. Screening assays to determine its binding profile across a panel of GPCRs, which would reveal potential targets and inform its mechanism of action, have not been publicly reported.

    The potential for this compound to act as an inhibitor or modulator of enzymes such as Macrophage Migration Inhibitory Factor (MIF) or components of the proteasome complex has not been specifically investigated in available non-human studies. While phenols and cyclopropane-containing compounds are known to exhibit a wide range of biological activities, including enzyme inhibition, specific data for this compound is lacking.

    Cellular and Biochemical Assays for Mechanism of Action (non-clinical)

    Non-clinical cellular and biochemical assays are fundamental to delineating the precise mechanism through which a compound exerts its effects. For this compound, such detailed mechanistic studies are not present in the available scientific literature.

    There are no published non-clinical studies that investigate the effects of this compound on specific intracellular signal transduction pathways. Understanding how this compound might modulate signaling cascades is essential for predicting its cellular consequences and therapeutic potential.

    Direct assessment of the engagement of this compound with its putative cellular targets in a non-clinical setting has not been reported. Techniques to confirm target binding and occupancy within a cellular context are critical for validating its mechanism of action.

    Efficacy Studies in Relevant Preclinical Animal Models

    Comprehensive searches of scientific databases did not yield any specific in vivo efficacy studies for this compound. The existing research on related structures, such as various phenol (B47542) or cyclopropane (B1198618) derivatives, focuses on a broad range of biological activities, but data directly pertaining to the in vivo efficacy of this compound is absent. Consequently, there is no information to present regarding its performance in preclinical animal models of disease.

    Pharmacodynamic Responses in Animal Models

    There is no available data from preclinical animal models detailing the pharmacodynamic responses to this compound. Studies that would elucidate the compound's effect on physiological or biochemical markers in a living organism have not been published. As a result, its mechanism of action and the physiological changes it may induce in vivo remain uncharacterized.

    Biotransformation and Metabolic Pathway Elucidation Non Clinical

    In Vitro Metabolic Stability and Metabolite Identification (non-clinical systems)

    In vitro metabolic stability assays are fundamental in early drug discovery to estimate the intrinsic clearance of a compound. These assays typically utilize subcellular fractions like liver microsomes or cellular systems such as hepatocytes to understand a compound's susceptibility to metabolic enzymes. For 4-[1-(Hydroxymethyl)cyclopropyl]phenol, its metabolic fate is likely governed by both Phase I (oxidation, hydroxylation) and Phase II (conjugation) reactions, primarily in the liver.

    Hepatic microsomes are a primary in vitro tool for studying Phase I metabolism as they contain a high concentration of cytochrome P450 (CYP) enzymes, which are crucial for the oxidative metabolism of a vast number of drugs. nih.gov The structure of this compound suggests that it is a substrate for CYP enzymes.

    The phenol (B47542) moiety is susceptible to CYP-mediated oxidation. researchgate.net Studies on simple phenol have shown that multiple CYP isozymes are involved in its metabolism, with CYP2E1 being a significant contributor in the liver. nih.gov The cyclopropyl (B3062369) group, often incorporated into drug candidates to enhance metabolic stability by increasing C-H bond dissociation energy, can still undergo CYP-mediated oxidation, although it is generally less susceptible than other aliphatic groups. hyphadiscovery.com Metabolism of cyclopropylamines, for instance, has been shown to be mediated by CYPs and can lead to ring-opened intermediates. hyphadiscovery.comnih.gov Therefore, it is anticipated that incubation of this compound with liver microsomes in the presence of NADPH would result in the formation of several oxidative metabolites.

    The chemical structure of this compound presents several sites for oxidative metabolism.

    Phenol Moiety : The aromatic ring is a primary target for oxidation. CYP enzymes can catalyze the hydroxylation of the phenol ring, typically at the ortho-position to the existing hydroxyl group, to form a catechol (1,2-dihydroxybenzene) derivative. nih.govuc.pt This catechol can be further oxidized to a reactive ortho-quinone. uc.pt This pathway is a common metabolic route for phenolic compounds. uc.pt

    Cyclopropyl Moiety : The primary alcohol of the hydroxymethyl group is a key site for oxidation. This group can undergo a two-step oxidation, first to an aldehyde (4-(1-formylcyclopropyl)phenol) and subsequently to a carboxylic acid (1-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid). This sequential oxidation of alcohols to aldehydes and then to carboxylic acids is a classic metabolic transformation. The cyclopropyl ring itself could potentially undergo hydroxylation, although this is generally a less favored pathway compared to oxidation of the more accessible hydroxymethyl group. hyphadiscovery.com In some cases, metabolism can lead to the opening of the cyclopropyl ring, particularly if it is attached to a heteroatom, which can lead to reactive intermediates. hyphadiscovery.com

    Table 1: Predicted Phase I Metabolic Pathways for this compound
    Metabolic ReactionAffected MoietyPredicted MetaboliteEnzyme System
    Aromatic HydroxylationPhenol Ring4-[1-(Hydroxymethyl)cyclopropyl]benzene-1,2-diol (Catechol)Cytochrome P450
    Alcohol OxidationHydroxymethyl Group4-(1-Formylcyclopropyl)phenol (Aldehyde)Alcohol Dehydrogenase / Cytochrome P450
    Aldehyde OxidationFormyl Group1-(4-Hydroxyphenyl)cyclopropane-1-carboxylic acid (Carboxylic Acid)Aldehyde Dehydrogenase
    Quinone FormationCatechol Metabolite4-[1-(Hydroxymethyl)cyclopropyl]cyclohexa-3,5-diene-1,2-dione (ortho-quinone)Cytochrome P450 / Peroxidases

    Phase II conjugation reactions are essential for detoxifying and increasing the water solubility of metabolites, thereby facilitating their excretion. The phenolic hydroxyl group and the primary alcohol in this compound are both prime candidates for conjugation.

    Glucuronidation : This is a major Phase II pathway for phenols. nih.govresearchgate.net The enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the phenolic hydroxyl group, forming a stable O-glucuronide. nih.gov This process significantly increases the polarity of the molecule. The primary alcohol of the hydroxymethyl group can also be a site for glucuronidation.

    Sulfation : The phenolic hydroxyl group can also undergo sulfation, a reaction catalyzed by sulfotransferases (SULTs) that transfer a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS). nih.govmdpi.com This results in the formation of a sulfate (B86663) conjugate. For many phenolic compounds, glucuronidation and sulfation are competing pathways. nih.gov

    Table 2: Predicted Phase II Conjugation Pathways for this compound
    Conjugation ReactionAffected MoietyPredicted ConjugateEnzyme Family
    O-GlucuronidationPhenolic Hydroxyl4-[1-(Hydroxymethyl)cyclopropyl]phenyl β-D-glucuronideUGT
    O-GlucuronidationHydroxymethyl Group(1-(4-Hydroxyphenyl)cyclopropyl)methyl β-D-glucuronideUGT
    O-SulfationPhenolic HydroxylSulfuric acid mono-(4-(1-(hydroxymethyl)cyclopropyl)phenyl) esterSULT

    Identification of Biotransformation Enzymes and Isoforms

    Identifying the specific enzymes and isoforms responsible for a compound's metabolism is crucial for predicting potential drug-drug interactions. wuxiapptec.com Based on data from similar structures, the following enzymes are likely involved in the biotransformation of this compound.

    Cytochrome P450 Isoforms : The metabolism of phenols often involves multiple CYP isoforms. For simple phenol, CYP2E1 and CYP2F2 have been identified as key enzymes. nih.gov For other substituted phenols and polyphenols, isoforms such as CYP1A2, CYP2C9, and CYP2D6 are also known to play a role. researchgate.netresearchgate.net The specific isoform(s) responsible for oxidizing this compound would need to be determined experimentally using recombinant human CYPs or specific chemical inhibitors.

    UGT and SULT Isoforms : Numerous UGT and SULT isoforms exist, each with varying substrate specificities. UGT1A1 is a key isoform involved in the glucuronidation of many phenolic compounds. researchgate.net Determining the specific isoforms involved would require in vitro assays with a panel of recombinant UGT and SULT enzymes.

    Table 3: Potential Biotransformation Enzymes and Isoforms
    Metabolic PathwayEnzyme FamilyPotential Isoforms (based on related compounds)
    Aromatic Hydroxylation / OxidationCytochrome P450 (CYP)CYP2E1, CYP1A2, CYP2C9, CYP2D6, CYP2F2 nih.govresearchgate.netresearchgate.net
    GlucuronidationUDP-glucuronosyltransferase (UGT)UGT1A family (e.g., UGT1A1) researchgate.net
    SulfationSulfotransferase (SULT)SULT1A family

    Characterization of Reactive Metabolite Formation (non-clinical)

    A significant concern in drug metabolism is the formation of chemically reactive metabolites that can covalently bind to macromolecules like proteins and DNA, potentially leading to idiosyncratic adverse drug reactions. nih.govresearchgate.netacs.org The phenolic structure of this compound is a structural alert for the formation of such metabolites.

    The primary pathway for bioactivation is the oxidation of the phenol to a catechol, which can be further oxidized to a highly reactive and electrophilic ortho-quinone. nih.gov This ortho-quinone can react with cellular nucleophiles, such as the thiol group of glutathione (B108866) (GSH), to form stable GSH adducts. The detection of GSH adducts in in vitro incubations (e.g., in liver microsomes or hepatocytes supplemented with GSH) is a common strategy to identify and characterize the formation of reactive metabolites. nih.govresearchgate.net

    Another potential bioactivation route for 4-substituted phenols involves the formation of quinone methides. nih.gov These are reactive intermediates that can also be trapped by nucleophiles. Strategies to mitigate reactive metabolite formation often involve blocking the sites of bioactivation, for instance, by introducing fluorine atoms on the aromatic ring. researchgate.net For this compound, the potential for bioactivation via ortho-quinone formation represents a key aspect to be investigated in non-clinical studies.

    Advanced Analytical Methodologies for Research and Quantification

    Chromatographic Techniques for Separation and Purity Assessment

    Chromatography is the cornerstone for separating "4-[1-(Hydroxymethyl)cyclopropyl]phenol" from impurities, starting materials, and potential degradation products. The choice of technique depends on the analyte's properties and the analytical goal, such as purity assessment or enantiomeric separation.

    High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of phenolic compounds due to its versatility and efficiency. core.ac.uk For "this compound," reversed-phase HPLC (RP-HPLC) is the most common approach.

    Method development typically involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve optimal separation and sensitivity. core.ac.ukchromatographyonline.com A C18 or C8 column is often selected as the stationary phase, providing a nonpolar surface for interaction. The mobile phase usually consists of a mixture of an aqueous solvent (often with a pH modifier like acetic acid or formic acid to control the ionization of the phenolic group) and an organic modifier such as acetonitrile (B52724) or methanol. chromatographyonline.com Gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the efficient elution of the target compound and separate it from impurities with different polarities. nih.gov Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the phenol (B47542) chromophore exhibits maximum absorbance. mdpi.com

    Validation of the developed HPLC method is crucial to ensure its reliability, accuracy, and precision. researchgate.net Key validation parameters, as defined by ICH guidelines, include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

    Table 1: Representative HPLC Method Validation Parameters for this compound This table presents hypothetical data typical for a validated HPLC method for a phenolic compound.

    Parameter Typical Value Description
    Linearity (r²) > 0.999 Indicates a strong correlation between concentration and detector response. researchgate.net
    Range 0.5 - 100 µg/mL The concentration range over which the method is precise, accurate, and linear.
    Accuracy (% Recovery) 98.0% - 102.0% The closeness of the measured value to the true value. researchgate.net
    Precision (% RSD) < 2.0% The degree of agreement among individual test results from repeated measurements.
    LOD ~0.15 µg/mL The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.
    LOQ ~0.50 µg/mL The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. mdpi.com

    Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. mdpi.com Direct analysis of "this compound" by GC is challenging due to its polarity (conferred by the hydroxyl groups) and relatively low volatility. Therefore, a derivatization step is typically required to convert the polar -OH groups into less polar, more volatile ethers or esters. researchgate.net

    Silylation is a common derivatization technique where active hydrogens in the molecule are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for this purpose. This process significantly reduces the polarity and increases the volatility of the analyte, making it suitable for GC analysis. mdpi.com

    The derivatized sample is then injected into the GC system, which is typically equipped with a nonpolar capillary column (e.g., DB-5MS) and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). nih.gov The separation is achieved based on the compounds' boiling points and interactions with the stationary phase. The oven temperature is programmed to ramp up gradually to facilitate the separation of components with different volatilities. nih.gov GC-MS methods offer high sensitivity and provide structural information, confirming the identity of the analyte. researchgate.net

    Table 2: Illustrative GC Conditions for Analysis of Derivatized this compound This table outlines typical parameters for a GC-MS analysis following a silylation procedure.

    Parameter Condition
    GC Column DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness
    Carrier Gas Helium, constant flow rate of 1 mL/min
    Injector Temperature 250 °C
    Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
    Detector Mass Spectrometer (MS)
    Ionization Mode Electron Impact (EI)
    Mass Range 50-500 amu
    Expected Retention Time ~12-15 minutes (for TMS derivative)

    The structure of "this compound" contains a chiral center at the cyclopropane (B1198618) ring, meaning it can exist as a pair of enantiomers. Since enantiomers often exhibit different pharmacological activities, it is essential to separate and quantify them. Chiral chromatography is the definitive method for assessing enantiomeric purity. mdpi.com

    This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have proven effective for a broad range of chiral compounds. mdpi.com Another common class of CSPs is based on cyclodextrins. nih.gov

    Method development for chiral HPLC involves screening different CSPs and mobile phases. nih.gov The mobile phase can be a normal-phase solvent system (e.g., hexane/isopropanol), a reversed-phase system (e.g., acetonitrile/water), or a polar organic mode (e.g., acetonitrile/methanol with acidic/basic additives). nih.gov The goal is to maximize the resolution (Rs) between the two enantiomeric peaks, with a value greater than 1.5 generally indicating baseline separation. nih.gov

    Table 3: Hypothetical Chiral HPLC Separation Data This table shows potential results from a successful chiral separation of the enantiomers of this compound.

    Parameter Enantiomer 1 Enantiomer 2
    Retention Time (min) 8.2 9.5
    Resolution (Rs) \multicolumn{2}{c }{2.1}
    Selectivity Factor (α) \multicolumn{2}{c }{1.25}
    Enantiomeric Excess (ee%) \multicolumn{2}{c }{(Varies by sample)}

    Mass Spectrometry-Based Analytical Approaches

    Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of organic molecules. rsc.org When coupled with liquid chromatography (LC-MS), it becomes a highly selective and sensitive technique for analyzing compounds in complex mixtures. researchgate.net

    For quantitative analysis, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard, offering unparalleled sensitivity and selectivity. rsc.orgumich.edu This technique is particularly useful for measuring low concentrations of analytes in complex biological or environmental samples.

    The analysis typically employs a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole selects the precursor ion (the molecular ion of the analyte), which is then fragmented in the collision cell. The third quadrupole selects a specific product ion unique to the analyte. This precursor-to-product ion transition is highly specific and significantly reduces background noise, thereby enhancing sensitivity. researchgate.net

    For "this compound," electrospray ionization (ESI) in negative ion mode would likely be used, as phenols readily deprotonate to form a [M-H]⁻ ion. The development of a quantitative method involves optimizing the MS parameters, such as collision energy and fragmentor voltage, for the specific MRM transitions of the analyte and an internal standard. researchgate.net

    Table 4: Proposed LC-MS/MS Parameters for Quantification This table provides hypothetical but representative MS parameters for the quantitative analysis of the target compound.

    Parameter Setting
    Ionization Mode Electrospray Ionization (ESI), Negative
    Precursor Ion (Q1) m/z 177.08 [M-H]⁻
    Product Ion (Q3) m/z 147.07 (Loss of CH₂O)
    Collision Energy -15 eV
    Dwell Time 100 ms
    Internal Standard Isotopically labeled this compound (e.g., ¹³C₆ or D₄)

    Mass spectrometry is a central technology in metabolomics, which aims to comprehensively identify and quantify all metabolites in a biological system. nih.govspringernature.com In a non-clinical research context, LC-MS-based metabolite profiling can be used to investigate the in vitro metabolism of "this compound." scripps.edu

    These studies typically involve incubating the compound with liver microsomes or hepatocytes, which contain the metabolic enzymes responsible for biotransformation. The primary metabolic pathways for phenolic compounds are Phase I oxidation (e.g., hydroxylation of the aromatic ring) and Phase II conjugation (e.g., glucuronidation or sulfation of the hydroxyl groups). nih.gov

    High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, are used for these untargeted or targeted analyses. researchgate.net These instruments provide accurate mass measurements, which allow for the determination of the elemental composition of potential metabolites. qub.ac.uk By comparing the metabolic profile of control samples with samples incubated with the compound, researchers can identify new metabolites. Subsequent MS/MS experiments can then be used to elucidate the structure of these metabolites by analyzing their fragmentation patterns. nih.govscripps.edu

    Table 5: Potential Phase I and Phase II Metabolites for Non-Clinical Profiling This table lists hypothetical metabolites of this compound that could be identified in an in vitro metabolism study.

    Metabolite Type Proposed Modification Expected Exact Mass [M-H]⁻
    Parent Compound - 177.0865
    Phase I Ring Hydroxylation 193.0814
    Phase II Glucuronide Conjugate 353.1186
    Phase II Sulfate (B86663) Conjugate 257.0433

    Spectrophotometric and Spectrofluorometric Assays for Quantification

    The quantification of this compound in various matrices can be effectively achieved through spectrophotometric and spectrofluorometric methods. These techniques are valued for their sensitivity, speed, and cost-effectiveness in analyzing phenolic compounds. scirp.orgnih.gov The inherent spectroscopic properties of the phenol functional group form the basis for these analytical assays.

    Spectrophotometry, particularly UV-Visible (UV-Vis) spectroscopy, is a widely used technique for the determination of phenolic compounds. ijset.inajpaonline.com The core principle of this method lies in the ability of the aromatic ring in phenols to absorb ultraviolet light. This absorption is a consequence of electronic transitions within the molecule. For simple phenols, two characteristic absorption bands are typically observed in the UV region. cdnsciencepub.com The concentration of a phenolic compound in a solution is directly proportional to the amount of light it absorbs at a specific wavelength, a relationship described by the Beer-Lambert law.

    While direct spectrophotometric data for this compound is not extensively documented in publicly available literature, its spectral characteristics can be inferred from the analysis of phenol and other 4-substituted phenols. Phenol itself exhibits an excitation peak at approximately 273 nm and an emission peak around 300 nm. aatbio.com In aqueous solutions, the absorption maxima for phenol and the corresponding phenolate (B1203915) ion are observed around 270 nm and 286 nm, respectively. bgu.ac.il The substitution on the phenol ring influences the precise wavelength of maximum absorbance (λmax) and the molar absorptivity (ε), which is a measure of how strongly a chemical species absorbs light at a given wavelength. cdnsciencepub.com

    For instance, the introduction of an ethyl group at the para-position, as in 4-ethylphenol, results in absorption maxima that can be used for its quantification. nist.gov The quantification of 4-substituted phenols can also be achieved through derivatization reactions that produce intensely colored products, which can then be measured spectrophotometrically at a specific wavelength in the visible region. nih.govepa.gov One such method involves the reaction with 4-aminoantipyrine (B1666024) in the presence of an oxidizing agent to form a colored dye. epa.gov

    Table 1: Spectrophotometric Data for Phenol and a Structurally Related Compound.
    CompoundSolventAbsorption Maxima (λmax) (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Reference
    PhenolHexane270.82,340 omlc.org
    PhenolWater270Not specified bgu.ac.il
    Phenolate ionWater286Not specified bgu.ac.il
    4-Fluorophenol-MBTH adductNot specified48012,827 nih.gov

    Spectrofluorometry is another powerful analytical technique for the quantification of phenolic compounds, often offering higher sensitivity and selectivity compared to spectrophotometry. nih.gov This method is based on the principle of fluorescence, where a molecule absorbs light at a specific wavelength (excitation wavelength, λex) and then emits light at a longer wavelength (emission wavelength, λem). The intensity of the emitted fluorescence is directly proportional to the concentration of the analyte.

    Phenol and its derivatives are known to be fluorescent. researchgate.net The native fluorescence of these compounds can be utilized for their direct quantification. For example, phenol exhibits fluorescence with an excitation maximum around 272 nm and an emission maximum around 300 nm. nih.gov Similar to spectrophotometry, the exact excitation and emission wavelengths are influenced by the chemical structure of the compound and the solvent used. In cases where the native fluorescence is weak or subject to interference, derivatization with a fluorescent labeling reagent can be employed to enhance the signal and improve the selectivity of the assay. sadil.wsnih.gov

    Table 2: Spectrofluorometric Data for Phenol and Related Compounds.
    CompoundExcitation Wavelength (λex) (nm)Emission Wavelength (λem) (nm)Reference
    Phenol273300 aatbio.com
    Phenol272300 nih.gov
    m-Cresol274300 nih.gov
    Thymol276304 nih.gov

    For the quantification of this compound, a typical analytical procedure would involve the preparation of a calibration curve using standard solutions of the compound. The absorbance or fluorescence intensity of the unknown sample would then be measured under the same conditions, and the concentration would be determined by interpolation from the calibration curve. The choice between spectrophotometry and spectrofluorometry would depend on the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.

    Applications in Chemical Biology and Bio Organic Chemistry

    Design and Synthesis of Chemical Probes Based on 4-[1-(Hydroxymethyl)cyclopropyl]phenol

    Chemical probes are essential tools for elucidating the function of biomolecules and dissecting complex cellular pathways. The structure of this compound is well-suited for the design and synthesis of such probes. The phenolic hydroxyl group provides a convenient attachment point for reporter groups, such as fluorophores or affinity tags like biotin, through ether or ester linkages. The primary hydroxyl on the cyclopropylmethyl moiety offers a second site for modification, allowing for the introduction of reactive groups for covalent labeling of target proteins or for attaching other functional moieties.

    The synthesis of chemical probes from this scaffold typically involves a multi-step sequence. Initially, one of the hydroxyl groups is selectively protected to allow for the specific modification of the other. For instance, the more acidic phenolic hydroxyl can be selectively alkylated or acylated under basic conditions, while the primary alcohol remains protected. Following the attachment of a linker and the reporter group, the protecting group can be removed to yield the final probe. The rigid cyclopropane (B1198618) unit can play a crucial role in probe design by presenting the reporter and reactive groups in a well-defined spatial orientation, which can enhance binding affinity and selectivity for the target biomolecule.

    Table 1: Potential Functional Modifications of this compound for Chemical Probe Synthesis

    Functional GroupPotential Modification for Probe SynthesisPurpose
    Phenolic HydroxylEther or ester linkage to a fluorophore (e.g., fluorescein, rhodamine)Enables fluorescence-based detection and imaging of target molecules.
    Phenolic HydroxylAttachment of an affinity tag (e.g., biotin) via a linkerAllows for the purification and identification of binding partners (pull-down assays).
    Primary HydroxylConversion to an azide (B81097) or alkyne for click chemistryFacilitates efficient and specific conjugation to biomolecules containing a complementary functional group.
    Primary HydroxylDerivatization into a reactive group (e.g., an electrophile)Enables covalent and irreversible labeling of the target protein for activity-based protein profiling.

    Incorporation into Self-Immolative Linkers and Controlled Release Systems

    Self-immolative linkers are smart molecular constructs designed to release a cargo molecule, such as a drug, in response to a specific biological trigger. The this compound moiety is an excellent candidate for incorporation into such systems. The central principle relies on masking the phenolic hydroxyl with a trigger-responsive group. Upon enzymatic or chemical cleavage of this trigger, the unmasked phenol (B47542) initiates a spontaneous electronic cascade that leads to the cleavage of the linker and the release of the cargo.

    This process, often a 1,6-elimination, results in the formation of a transient quinone methide intermediate. The cargo molecule, typically attached to the benzylic position of the cyclopropylmethanol (B32771) group, is then liberated. The cyclopropane ring can influence the kinetics of this self-immolation process. Such linkers are of significant interest in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. nih.govrsc.org In an ADC, the linker is designed to be stable in the bloodstream but to cleave and release the potent cytotoxic drug only upon internalization into the target cancer cells, where specific enzymes can act as the trigger. nih.gov Phenol-based linkers are a known strategy in this field, and the structure of this compound provides a unique variation on this theme. rsc.orgnih.gov

    Table 2: Hypothetical Trigger-Release Mechanism for a Self-Immolative System Based on this compound

    ComponentDescription
    Trigger An enzyme overexpressed in tumor tissue (e.g., β-glucuronidase).
    Masking Group A glucuronic acid moiety attached to the phenolic oxygen.
    Cargo A potent cytotoxic drug attached to the hydroxymethyl group.
    Release Mechanism 1. The ADC is internalized by the target cancer cell. 2. β-glucuronidase cleaves the glucuronic acid, unmasking the phenol. 3. The free phenol initiates a 1,6-elimination electronic cascade. 4. The linker fragments, releasing the active cytotoxic drug inside the cell.

    Utility as a Building Block for Complex Bioactive Molecules

    The structural rigidity and defined stereochemistry of the cyclopropane ring make this compound a valuable building block for the synthesis of complex and biologically active molecules. nih.gov The cyclopropyl (B3062369) unit can act as a bioisostere for other chemical groups, such as a gem-dimethyl group or a double bond, while imparting unique conformational constraints on the molecule. This can lead to enhanced binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding.

    A notable example of its application is in the synthesis of potent antagonists for the corticotropin-releasing factor-1 (CRF1) receptor, which is a target for the treatment of anxiety and depression. In the development of the complex molecule (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile, a derivative of this compound was utilized as a key synthetic intermediate. researchgate.net This highlights the utility of this scaffold in constructing molecules with desirable pharmacokinetic and pharmacodynamic properties for drug discovery. The phenol group provides a handle for building out one part of the molecule, while the cyclopropylmethanol moiety can be elaborated to form other key structural features.

    Q & A

    Q. What are the optimal synthetic routes for 4-[1-(Hydroxymethyl)cyclopropyl]phenol, and how can reaction conditions be optimized?

    Answer: The synthesis of this compound typically involves cyclopropane ring formation followed by hydroxymethylation. A common approach includes:

    • Cyclopropanation : Using vinyl precursors with carbene-transfer reagents (e.g., Simmons-Smith conditions).
    • Hydroxymethylation : Introducing the hydroxymethyl group via nucleophilic substitution or oxidation of a methyl group.
      Reaction optimization may involve adjusting solvent polarity (e.g., DMF for polar intermediates), temperature (0–25°C to minimize side reactions), and catalysts (e.g., palladium for cross-coupling steps). For example, PharmaBlock Sciences reports similar cyclopropane derivatives synthesized via carbamate intermediates under controlled pH conditions .

    Q. How can HPLC methods be validated for assessing the purity of this compound?

    Answer: HPLC validation should follow ICH guidelines, including:

    • Mobile Phase : A methanol-buffer mixture (65:35) with sodium 1-octanesulfonate (16.22 g/L) and sodium acetate (6.8 g/L), adjusted to pH 4.6 with glacial acetic acid to enhance peak resolution .
    • System Suitability : Test parameters (e.g., tailing factor <2, theoretical plates >2000) using reference standards.
    • Linearity and Recovery : Calibration curves (e.g., 80–120% of target concentration) and spiked recovery samples to ensure accuracy.

    Q. What physicochemical characterization techniques are critical for this compound?

    Answer: Key methods include:

    • NMR Spectroscopy : To confirm cyclopropane ring integrity and hydroxymethyl substitution (e.g., characteristic δ 0.5–1.5 ppm for cyclopropane protons).
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula verification (e.g., C₁₀H₁₂O₂).
    • Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and stability under heating (e.g., decomposition above 150°C) .

    Advanced Research Questions

    Q. How can structure-activity relationship (SAR) studies elucidate the biological activity of derivatives?

    Answer: SAR strategies include:

    • Functional Group Modifications : Replacing the hydroxymethyl group with esters or ethers to assess hydrophobicity effects on antimicrobial activity.
    • Cyclopropane Ring Substitution : Introducing electron-withdrawing groups (e.g., Cl) to evaluate changes in antioxidant potency.
    • In Silico Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like bacterial enzymes or viral proteases .

    Q. How do researchers resolve contradictions in reported biological activities of this compound?

    Answer: Contradictions may arise from assay variability or impurity interference. Mitigation strategies include:

    • Standardized Assays : Replicating experiments under controlled conditions (e.g., fixed pH, temperature).
    • Orthogonal Validation : Using complementary methods (e.g., MIC assays for antimicrobial activity alongside enzymatic inhibition studies).
    • Purity Verification : Re-analysing disputed samples via HPLC-MS to rule out impurities .

    Q. What advanced analytical techniques address cyclopropane ring stability under physiological conditions?

    Answer:

    • Isotope-Labeling Studies : Using ¹³C-labeled cyclopropane rings to track degradation via NMR or LC-MS.
    • Accelerated Stability Testing : Exposing the compound to oxidative (H₂O₂), acidic (pH 1.2), and thermal (40°C) stress, followed by degradation product profiling .

    Q. How can biocatalytic synthesis improve the sustainability of producing this compound?

    Answer: Biocatalysis offers advantages such as:

    • Enzyme Selection : Using ketoreductases or transaminases for stereoselective hydroxymethylation.
    • Solvent Optimization : Employing aqueous-organic biphasic systems or ionic liquids to enhance enzyme activity.
    • Waste Reduction : Achieving higher atom economy compared to traditional chemical routes .

    Q. What in silico methods predict the environmental impact of this compound?

    Answer: Computational tools include:

    • QSAR Models : Estimating biodegradability (e.g., BIOWIN) and ecotoxicity (e.g., ECOSAR).
    • Molecular Dynamics Simulations : Assessing bioaccumulation potential via logP calculations (e.g., XLogP3) .

    Future Research Directions

    Q. What are promising therapeutic applications based on current findings?

    Answer:

    • Antiviral Agents : Targeting viral polymerases or proteases, as suggested by molecular docking studies with SARS-CoV-2 Mpro .
    • Anticancer Therapeutics : Investigating pro-apoptotic effects via mitochondrial pathway modulation.

    Q. How can interdisciplinary collaboration advance research on this compound?

    Answer:

    • Material Science Partnerships : Developing cyclopropane-containing polymers for drug delivery.
    • Environmental Toxicology : Assessing long-term ecological effects using microcosm studies .

    Retrosynthesis Analysis

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    Feasible Synthetic Routes

    Reactant of Route 1
    4-[1-(Hydroxymethyl)cyclopropyl]phenol
    Reactant of Route 2
    4-[1-(Hydroxymethyl)cyclopropyl]phenol

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.